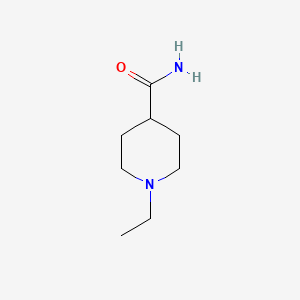

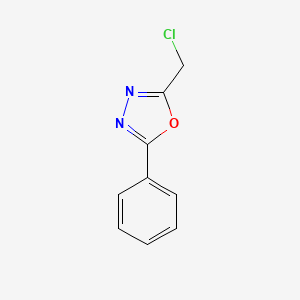

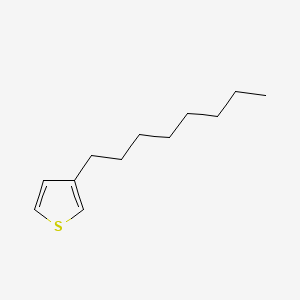

![molecular formula C9H8FN3OS B1296812 5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 88743-02-6](/img/structure/B1296812.png)

5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

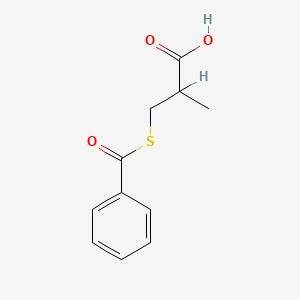

“5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular weight of 225.25 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H8FN3OS/c10-6-3-1-2-4-7 (6)14-5-8-12-13-9 (11)15-8/h1-4H,5H2, (H2,11,13) . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound has a melting point of 141-143°C . It is stored at room temperature .Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and tested for their biological activities. Some compounds exhibited high DNA protective ability against oxidative Fenton mixture and strong antimicrobial activity against S. epidermidis. These findings suggest potential applications in the development of anticancer and antibacterial agents (Gür et al., 2020).

Fluorescence Effects in Bio-Active Compounds

Studies on the fluorescence effects of certain 1,3,4-thiadiazole compounds, including those similar to 5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine, show interesting dual fluorescence and distinct fluorescence emissions in different pH solutions. These findings highlight the potential for using these compounds in fluorescence-based applications (Matwijczuk et al., 2018).

Novel Anticancer and Antitubercular Agents

Research on novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, related to 5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine, has shown significant in vitro antitumor activities against breast cancer and normal human cell lines, as well as antitubercular activity. This suggests their potential use as anticancer and antitubercular agents (Sekhar et al., 2019).

Nature of Noncovalent Interactions

Research into adamantane-1,3,4-thiadiazole hybrid derivatives, closely related to 5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine, has provided insights into the nature of noncovalent interactions in these compounds, suggesting applications in molecular design and drug development (El-Emam et al., 2020).

Antimicrobial Agents

The synthesis of formazans from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a compound structurally similar to 5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine, has shown moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3OS/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNPWCSNDSNTHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NN=C(S2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341701 |

Source

|

| Record name | 5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

CAS RN |

88743-02-6 |

Source

|

| Record name | 5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

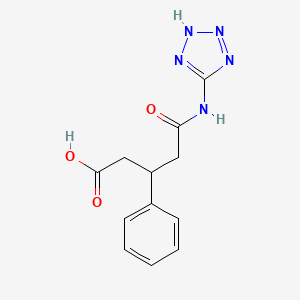

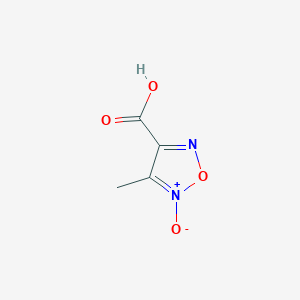

![1,4-Dioxaspiro[4.5]decan-8-ol](/img/structure/B1296732.png)